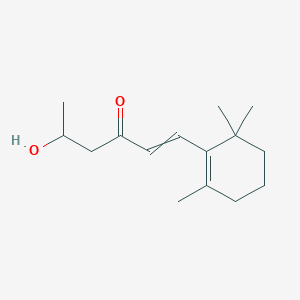
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one is a chemical compound with the molecular formula C13H20O. It is known for its unique structure, which includes a hydroxyl group and a trimethylcyclohexene ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one can be achieved through several methods. One common approach involves the reaction of β-ionone with specific reagents under controlled conditions. For example, β-ionone can be reacted with thiosemicarbazide in ethanol, followed by the addition of diluted hydrochloric acid and refluxing at 80°C for 1 hour .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced techniques such as chromatography and crystallization may be employed to purify the final product .
Análisis De Reacciones Químicas
Types of Reactions
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and properties.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial activity .
Comparación Con Compuestos Similares
Similar Compounds
β-Ionone: A closely related compound with a similar structure but lacking the hydroxyl group.
Manoalide: Another compound with a trimethylcyclohexene ring, known for its antibiotic and anti-inflammatory properties.
Blumenol C: A compound with a similar cyclohexene structure, used in various chemical applications.
Uniqueness
5-Hydroxy-1-(2,6,6-trimethylcyclohex-1-en-1-yl)hex-1-en-3-one is unique due to its specific hydroxyl group and the presence of a conjugated double bond system.
Propiedades
Número CAS |
113087-81-3 |
|---|---|
Fórmula molecular |
C15H24O2 |
Peso molecular |
236.35 g/mol |
Nombre IUPAC |
5-hydroxy-1-(2,6,6-trimethylcyclohexen-1-yl)hex-1-en-3-one |
InChI |
InChI=1S/C15H24O2/c1-11-6-5-9-15(3,4)14(11)8-7-13(17)10-12(2)16/h7-8,12,16H,5-6,9-10H2,1-4H3 |
Clave InChI |
AKCIWINXSFBRPJ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(CCC1)(C)C)C=CC(=O)CC(C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


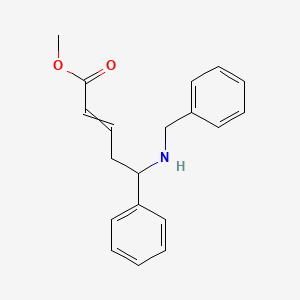
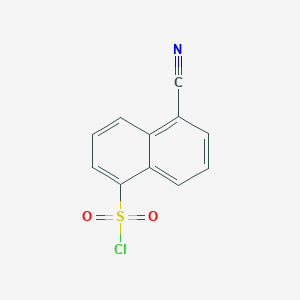

![Pyridine, 2-[4-(decyloxy)phenyl]-5-octyl-](/img/structure/B14309797.png)
![1-[Bis(2-iodoethoxy)methyl]-4,5-dimethoxy-2-nitrobenzene](/img/structure/B14309810.png)
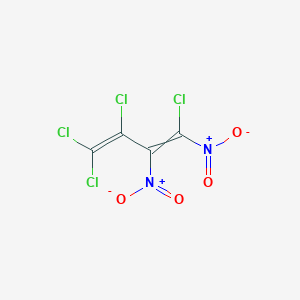
![4-[(2,4-Dimethylfuran-3-yl)methyl]-5-methylbenzene-1,3-diol](/img/structure/B14309835.png)
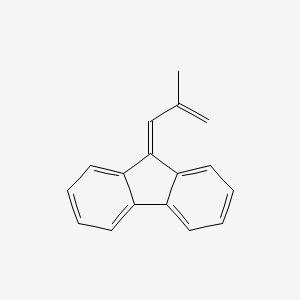
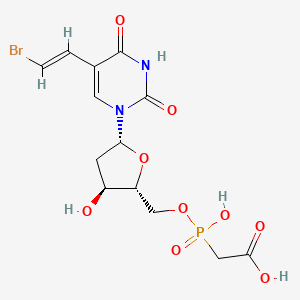
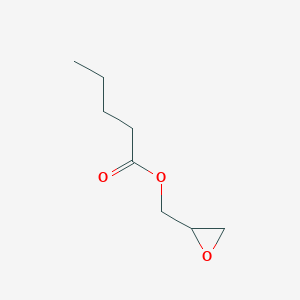
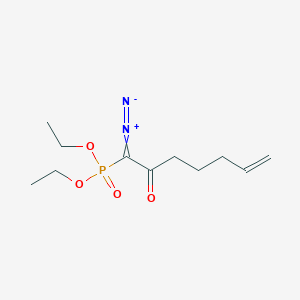
![O-Phenyl [(6-methoxypyridin-2-yl)methyl]carbamothioate](/img/structure/B14309860.png)
![2-Methoxy-4-phenyl-5H-[1]benzopyrano[4,3-b]pyridine-3-carbonitrile](/img/structure/B14309865.png)
![N-[(4-Methylphenyl)methylidene]hypochlorous amide](/img/structure/B14309876.png)
